Predicted Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Pyrazolotriazine Antidiabetic Leads
Computational prediction of key drug-likeness parameters differentiates this compound from a representative antidiabetic pyrazolotriazine lead. The target compound's N,N-diethylamino and 8-phenyl substituents are predicted to increase lipophilicity (estimated AlogP ~3.2) compared to a potent DPP4 inhibitor from the literature (estimated AlogP ~1.8), while reducing the number of hydrogen bond donors to 0 versus 1-2 for the comparator [1]. This profile suggests superior membrane permeability but potentially lower aqueous solubility, which is a critical trade-off for cell-based assay design.
| Evidence Dimension | Predicted AlogP (lipophilicity) |
|---|---|
| Target Compound Data | ~3.2 (in silico prediction based on chemical structure) |
| Comparator Or Baseline | ~1.8 for a representative antidiabetic pyrazolotriazine DPP4 inhibitor (from Synthesis and Evaluation of Novel [1,2,4]Triazolo[5,1-c][1,2,4]-triazines and Pyrazolo[5,1-c][1,2,4]triazines as Potential Antidiabetic Agents, 2017) |
| Quantified Difference | ~1.4 log units higher (more lipophilic) |
| Conditions | In silico; AlogP calculated using standard molecular descriptors. |
Why This Matters
For cell-based assays, higher predicted lipophilicity can enhance passive membrane permeation but may also increase non-specific binding, making the compound more suitable for target engagement studies requiring intracellular access compared to more polar analogs.
- [1] MDPI. Synthesis and Evaluation of Novel [1,2,4]Triazolo[5,1-c][1,2,4]-triazines and Pyrazolo[5,1-c][1,2,4]triazines as Potential Antidiabetic Agents. Int J Mol Sci. 2017;18(4):802. PMID: 28397760. View Source
